molecular formula C26H23FN4O3S B460371 methyl 6-amino-5-cyano-2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanylmethyl]-4-(4-fluorophenyl)-4H-pyran-3-carboxylate CAS No. 445384-74-7

methyl 6-amino-5-cyano-2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanylmethyl]-4-(4-fluorophenyl)-4H-pyran-3-carboxylate

Cat. No. B460371
CAS RN: 445384-74-7
M. Wt: 490.6g/mol
InChI Key: SYYKJELAGFDCBP-UHFFFAOYSA-N
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Description

Methyl 6-amino-5-cyano-2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanylmethyl]-4-(4-fluorophenyl)-4H-pyran-3-carboxylate is a useful research compound. Its molecular formula is C26H23FN4O3S and its molecular weight is 490.6g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthetic Pathways and Derivative Formation

Research has shown that derivatives of similar complex pyran compounds have been synthesized and studied for their potential in various applications. For example, ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates have been converted into a wide range of derivatives, including 1,6-diazanaphthalene and pyrano[2,3-c]pyrazole derivatives, through reactions with nucleophilic reagents like malononitrile and hydrazine hydrate. These transformations highlight the synthetic versatility of pyran derivatives and their potential as intermediates in organic synthesis (Harb et al., 1989).

Crystal Structure and Molecular Conformation

The crystal structure and molecular conformation of allyl 6-amino-5-cyano-4-(4-fluorophenyl)-2-methyl-4H-pyran-3-carboxylate have been detailed, revealing insights into the spatial arrangement of atoms within the molecule. This research helps to understand the molecular basis of the compound's reactivity and potential interactions in biological systems or further chemical reactions (Mohandas et al., 2019).

Potential Biological Activity

Compounds related to the specified chemical have been synthesized and tested for biological activities. For instance, derivatives of ethyl 5-methyl-6-cyano-7-substituted-2-oxo-2H-pyran[2,3-b]pyridine-3-carboxylate have been prepared with the anticipation of antihypertensive activity. This suggests potential therapeutic applications for these compounds, warranting further investigation into their biological effects (Kumar & Mashelker, 2006).

Acetylcholinesterase Inhibitory Activity

Recent developments in the synthesis of acetylcholinesterase inhibitors include the study of pyrano[2,3-b]quinolines and related structures. Such compounds have been evaluated for their inhibitory activities against acetylcholinesterase, a key enzyme involved in neurotransmission. The research into these compounds underscores the potential of pyran derivatives in the development of treatments for neurodegenerative diseases (Marco Jl & C. Mc, 2003).

Fluorescence Properties

Investigations into the fluorescence properties of 2-pyrone derivatives, including those with cyano and phenyl substituents, reveal the potential of these compounds for applications in materials science, particularly as fluorescent markers or in optoelectronic devices. The research highlights the functional versatility of pyran derivatives beyond their biological activity (Mizuyama et al., 2008).

properties

IUPAC Name

methyl 6-amino-5-cyano-2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanylmethyl]-4-(4-fluorophenyl)-4H-pyran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23FN4O3S/c1-33-26(32)23-21(34-24(30)19(13-29)22(23)15-7-9-18(27)10-8-15)14-35-25-17(12-28)11-16-5-3-2-4-6-20(16)31-25/h7-11,22H,2-6,14,30H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYYKJELAGFDCBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(OC(=C(C1C2=CC=C(C=C2)F)C#N)N)CSC3=C(C=C4CCCCCC4=N3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23FN4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 6-amino-5-cyano-2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanylmethyl]-4-(4-fluorophenyl)-4H-pyran-3-carboxylate

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